1-(2,3-Dimethylindolyl)-3-(phenylamino)propan-2-ol

Description

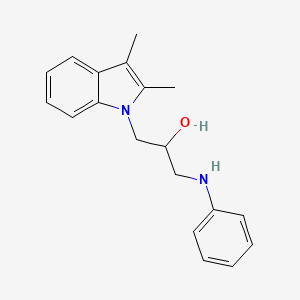

1-(2,3-Dimethylindolyl)-3-(phenylamino)propan-2-ol is a propanolamine derivative featuring a 2,3-dimethylindole moiety linked to the nitrogen atom of a propan-2-ol backbone, with a phenylamino group at the third carbon.

Properties

IUPAC Name |

1-anilino-3-(2,3-dimethylindol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-14-15(2)21(19-11-7-6-10-18(14)19)13-17(22)12-20-16-8-4-3-5-9-16/h3-11,17,20,22H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJRUSOEFAOLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CNC3=CC=CC=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dimethylindolyl)-3-(phenylamino)propan-2-ol is a compound of interest due to its potential biological activities, particularly its antifungal properties and interactions with cytochrome P450 enzymes. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Synthesis and Structural Characteristics

The compound is synthesized through various chemical routes that involve the indole scaffold, which is known for its diverse biological activities. The synthesis typically involves alkylation and the introduction of azole rings, leading to derivatives that exhibit enhanced antifungal properties compared to traditional antifungal agents like fluconazole (FLC) .

Antifungal Activity

Minimum Inhibitory Concentration (MIC) values are crucial in evaluating the antifungal efficacy of this compound. Research indicates that certain derivatives have shown significant activity against Candida albicans, a common fungal pathogen. The following table summarizes the MIC values for various synthesized compounds:

| Compound | Substitution | MIC (µg/mL) | Comparison to FLC |

|---|---|---|---|

| 8g | 2,4-Dichlorophenyl | 0.023 | Comparable to FLC |

| 11a | 4-Fluorophenyl | 0.210 | Less active |

| 11b | 4-Chlorophenyl | 0.020 | Comparable to FLC |

| 11c | 4-Bromophenyl | 0.020 | Comparable to FLC |

| 11d | 2,4-Difluorophenyl | Inactive | - |

The most active compound identified was 8g , which demonstrated an MIC value similar to that of fluconazole, indicating its potential as an effective antifungal agent .

The mechanism by which these compounds exert their antifungal effects is primarily through inhibition of the cytochrome P450 enzyme CYP51, critical for ergosterol biosynthesis in fungi. The binding affinity and selectivity of these compounds towards CYP51 have been studied extensively:

- Inhibition Studies : Compounds such as 8g were evaluated for their inhibitory effects on various cytochrome P450 enzymes involved in steroidogenesis (CYP11B1, CYP11B2, CYP17, CYP19). Notably, 8g showed no significant inhibitory activity against CYP11B1 and only minor effects on CYP11B2 at higher concentrations .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related indole derivatives, emphasizing the importance of structural modifications in enhancing efficacy:

- A study demonstrated that the introduction of halogen substituents on the phenyl ring significantly impacted antifungal activity against C. albicans. The presence of a dichloro substitution was particularly beneficial .

- Another research effort focused on the enantiomeric forms of these compounds. The (+)-(R)-enantiomer exhibited superior antifungal activity compared to its (-)-(S) counterpart, suggesting that stereochemistry plays a critical role in biological effectiveness .

Comparison with Similar Compounds

Indole and Indazole Derivatives

- 1-(2,3-Dimethyl-1H-indol-1-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol (CAS 436099-61-5): Structural Difference: Replaces the phenylamino group with a furanylmethylamino substituent. The smaller size of furan may reduce steric hindrance, enhancing membrane permeability . Activity: No direct activity data, but furan-containing analogs often exhibit improved bioavailability in related compounds .

- (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10): Structural Difference: Methoxy and methoxymethyl groups on the indole ring, with a phenoxyethylamino side chain. Activity: Tested for α1-, α2-, and β1-adrenoceptor binding (Ki values: α1 = 12 nM, β1 = 8 nM), demonstrating potent β1 selectivity. Hypotensive effects observed in vivo at 1 mg/kg .

Carbazole and Benzodiazepine Derivatives

- 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol (P7C3): Structural Difference: Carbazole core replaces the indole, with bromine atoms at positions 3 and 4.

- 1-(Methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol: Structural Difference: Benzazepine ring replaces indole, with methylamino substitution. Activity: Likely targets dopamine or serotonin receptors due to benzazepine’s prevalence in antipsychotics .

Pharmacological Profile Comparison

Key Observations:

- Substituent Position: Methoxy groups on the indole (Compound 10) enhance β1-adrenoceptor affinity, while bulky substituents (e.g., tert-butyl in Nadolol) favor non-selective β-blockade .

- Aromatic vs. Heterocyclic Moieties : Carbazole (P7C3) and benzazepine derivatives prioritize CNS targets over cardiovascular receptors, highlighting the role of core heterocycles in target specificity .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Key Observations:

- Lipophilicity : Higher LogP in carbazole derivatives (P7C3) correlates with CNS penetration but reduces aqueous solubility.

- Salt Forms: Hydrochloride salts (e.g., indazoloxypropanolamines in ) improve solubility and bioavailability compared to free bases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.